molecular formula C27H40O6 B15180164 (Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate CAS No. 85006-01-5

(Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate

Cat. No.: B15180164
CAS No.: 85006-01-5
M. Wt: 460.6 g/mol
InChI Key: VVQFGECASAFYCG-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with (Z)-1-(Octadec-9-enyl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a precursor in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be used to study the interactions of esters with biological membranes or enzymes.

Medicine

Industry

Used in the production of fragrances, flavors, and plasticizers due to its ester functional groups.

Mechanism of Action

The mechanism of action of (Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the active components that exert biological effects. The long aliphatic chain may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzene-1,2,4-tricarboxylate: Similar structure but with a methyl group instead of the long aliphatic chain.

    Ethyl benzene-1,2,4-tricarboxylate: Similar structure with an ethyl group.

    Propyl benzene-1,2,4-tricarboxylate: Similar structure with a propyl group.

Uniqueness

The presence of the long (Z)-1-(Octadec-9-enyl) chain distinguishes (Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate from other esters, potentially imparting unique physical and chemical properties, such as increased hydrophobicity and altered reactivity.

Properties

CAS No.

85006-01-5

Molecular Formula

C27H40O6

Molecular Weight

460.6 g/mol

IUPAC Name

4-[(Z)-octadec-9-enoxy]carbonylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C27H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27(32)23-19-18-22(25(28)29)21-24(23)26(30)31/h9-10,18-19,21H,2-8,11-17,20H2,1H3,(H,28,29)(H,30,31)/b10-9-

InChI Key

VVQFGECASAFYCG-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.